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Compound of Interest

Compound Name: Z-Gly-Leu-OH

CAS No.: 1421-69-8

Cat. No.: B072926 Get Quote

Senior Application Scientist Guide
Executive Summary
This guide provides a technical analysis of the proton nuclear magnetic resonance (

H NMR) spectrum for Z-Gly-Leu-OH (Carbobenzoxy-glycyl-L-leucine), a protected dipeptide
intermediate often used in drug synthesis and enzyme assays.

The core challenge in peptide NMR is the observation of exchangeable amide protons, which

are critical for establishing sequence connectivity. This guide compares the "Gold Standard"

DMSO-d

protocol against the CD

OD (Methanol-d

) alternative, demonstrating why DMSO is the superior solvent for de novo structural verification
despite the ease of use of methanol.

Key Findings:

DMSO-d

: Preserves amide (NH) and urethane (NH) proton signals, allowing for COSY-based
sequencing (NH

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b072926?utm_src=pdf-interest
https://www.benchchem.com/product/b072926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CH connectivity).

CD

OD: Causes rapid deuterium exchange of NH protons, simplifying the spectrum but erasing
critical backbone connectivity data.

Structural Context & NMR Prediction
Before analysis, the molecule must be deconstructed into magnetically distinct spin systems.

Molecule: Z-Gly-Leu-OH Formula: C

H

N

O

MW: 322.36 g/mol

Spin System Breakdown
Z-Group (Cbz): Contains a monosubstituted benzene ring (5 protons) and a benzylic

methylene group (2 protons).

Glycine Residue (Gly): Contains a urethane-protected amine (NH) and an

-methylene group (CH

).

Leucine Residue (Leu): Contains a peptide amide (NH),

-methine (CH),

-methylene (CH

),

-methine (CH), and two

-methyl groups (CH
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).

C-Terminus: Carboxylic acid (OH).

Experimental Protocol: Sample Preparation &
Acquisition
To ensure reproducibility and minimize aggregation-induced line broadening, follow this specific

workflow.

Reagents
Analyte: Z-Gly-Leu-OH (>98% purity).

Solvent A (Primary): DMSO-d

(99.9% D) + 0.03% TMS (v/v).

Solvent B (Comparative): CD

OD (99.8% D).

Step-by-Step Methodology
Massing: Weigh 5.0 – 10.0 mg of Z-Gly-Leu-OH into a clean vial.

Expert Note: Do not exceed 15 mg/0.6 mL. High concentrations promote hydrogen-

bonded aggregation, broadening amide peaks.

Solvation: Add 0.6 mL of the chosen deuterated solvent.

DMSO Protocol: Vortex for 30 seconds. If "schlieren" lines persist, gently warm to 35°C.

CD

OD Protocol: Vortex for 10 seconds (highly soluble).

Transfer: Filter through a cotton plug into a precision 5mm NMR tube to remove particulates

(critical for shimming).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b072926?utm_src=pdf-body
https://www.benchchem.com/product/b072926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition Parameters (400 MHz+):

Pulse Sequence:zg30 (30° pulse) for quantitation; zg90 for max signal.

Relaxation Delay (D1): Set to 2.0 s (DMSO is viscous; T1 relaxation is slower).

Scans (NS): 16 or 32 (S/N > 100).

Temperature: 298 K (25°C).

Diagram 1: NMR Workflow Logic

Solid Z-Gly-Leu-OH Solvent Selection Dissolution & Transfer
(0.6 mL, 5mm Tube)

DMSO-d6 (Recommended)
CD3OD (Rapid Exchange)

Acquisition
(D1=2s, NS=16)

Processing
(LB=0.3 Hz, Phasing)

Click to download full resolution via product page

Caption: Standardized workflow for peptide NMR acquisition emphasizing solvent selection.

Comparative Analysis: DMSO-d vs. CD OD
This section details the spectral differences. The choice of solvent fundamentally alters the

assignment strategy.

Table 1: Chemical Shift Assignment (DMSO-d )
Reference: TMS at 0.00 ppm. Temperature: 298 K.
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Residue Atom
Shift (

, ppm)

Multiplicit
y

Integral

Coupling
(

, Hz)

Notes

Acid COOH ~12.5 br s 1H -

Often

invisible if

water is

present.

Leu
NH

(Amide)
8.15 d 1H ~8.0

Critical

Connectivit

y Point.

Gly
NH

(Urethane)
7.50 t 1H ~6.0

Triplet due

to coupling

with Gly-

CH

.

Z-Group Ar-H 7.30 – 7.40 m 5H -

Overlappin

g aromatic

envelope.

Z-Group Benzyl-CH 5.03 s 2H -
Characteris

tic singlet.

Leu -CH 4.25 m 1H -

Chiral

center;

complex

multiplet.

Gly -CH 3.65 d 2H ~6.0

Doublet

due to NH

coupling.

Leu -CH 1.65 m 1H -
Methine

proton.

Leu
-CH

1.55 m 2H - Diastereoto

pic
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protons.

Leu -CH 0.85 dd/m 6H ~6.5

Two

methyls;

often

appear as

overlappin

g doublets.

The "Methanol Effect" (CD OD Comparison)
When the sample is run in Methanol-d

:

Disappearance of NH: The amide (Leu-NH) and urethane (Gly-NH) protons exchange with

deuterium (

) from the solvent.

Result: Signals at 8.15 ppm and 7.50 ppm vanish.

Collapse of Multiplicity:

The Gly-

CH

at 3.65 ppm changes from a doublet (coupled to NH) to a singlet.

This confirms the assignment of the Glycine alpha-protons but destroys the ability to prove

the Gly-Leu bond exists via NOESY/HMBC in this solvent.

Advanced Verification: 2D Connectivity
To definitively prove the structure, one must utilize 2D correlations.[1] The diagram below

illustrates the specific COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple

Bond Correlation) pathways used to "walk" down the peptide backbone.
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Connectivity Logic
COSY (H-H): Connects Leu-NH

Leu-

CH

Leu-

CH

.

HMBC (H-C): Connects Gly-CO (Carbonyl) to both Gly-

CH

and Leu-NH. This is the only way to prove the peptide bond sequence.

Diagram 2: Structural Connectivity Map
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Legend

Z-Aromatic
(7.3 ppm)

Z-Benzylic CH2
(5.0 ppm)

Gly-NH
(7.5 ppm)

Spatial

Gly-alpha-CH2
(3.65 ppm)

COSY (3J)

Leu-NH
(8.15 ppm)

Spatial/Seq

Leu-alpha-CH
(4.25 ppm)

COSY (3J)

Leu Sidechain
(1.6 - 0.8 ppm)

COSY (3J)

Red Node = Exchangeable Proton (DMSO only)
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Caption: COSY (Solid Blue) and NOE (Dashed Green) correlations required for definitive

assignment.

Troubleshooting & Expert Tips
Issue: Broadened Amide Peaks

Cause: Fast exchange due to trace water or acidic impurities, or aggregation.

Solution:

Dry the sample under high vacuum for 2 hours.

Use a "100%" DMSO-d

ampoule rather than a stock bottle.

Run the experiment at 308 K (35°C) to sharpen amide signals by increasing the exchange

rate (if exchange is intermediate) or breaking aggregates.

Issue: Water Peak Interference
DMSO-d

: Water appears at ~3.3 ppm. It may overlap with Gly-

CH

(3.65 ppm) if the peak is broad.

CD

OD: Water appears at ~4.9 ppm. It frequently obscures the Z-Benzylic CH

(5.0 ppm).

Recommendation: This is another reason to prefer DMSO-d

; the water peak is far removed from the critical benzylic resonance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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